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This document details the use of Milciclib, a pan-cyclin dependent kinase (CDK) and c-Src inhibitor, in
preclinical models of Hepatocellular Carcinoma (HCC), with a focus on the transgenic TG221 mouse model
and an orthotopic model. The data demonstrates Milciclib's efficacy as a monotherapy and its synergistic

effect with the tyrosine kinase inhibitor Sorafenib [1].

Introduction

HCC is a highly heterogeneous cancer, often leading to resistance against monotherapies. Combination
therapies targeting different mechanisms are therefore a promising strategy [1]. Milciclib (PHA-848125AC)
is an oral small molecule that inhibits multiple CDKs (CDK1, CDK2, CDK4, CDK5, CDK7) and c-Src
kinase [1] [2]. The TG221 mouse model is a relevant preclinical model for HCC research as it overexpresses

miR-221, a microRNA associated with human hepatocarcinogenesis [1].

Experimental Findings and Data Summary

2.1. In Vivo Efficacy in TG221 Mouse Model Oral administration of Milciclib showed significant anti-

tumor activity in the TG221 transgenic mouse model of HCC.

Table 1: In Vivo Efficacy of Milciclib Monotherapy in TG221 Mice [1]
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Parameter Experimental Details

Animal Model Transgenic male TG221 mice (B6D2F2 background) overexpressing miR-221,
induced with a single IP injection of DEN (7.5 mg/kg) [1].

Tumor 100% at 20-30 weeks of age [1].

Incidence

Treatment Milciclib 40 mg/kg, administered by oral gavage, twice daily (BID) for 10 days [1].
Tumor Magnetic Resonance Imaging (MRI) performed pre- and post-treatment [1].
Assessment

Key Finding Oral treatment inhibited HCC tumor growth [1].

2.2. Synergistic Activity with Sorafenib in Orthotopic Model A robust synergistic anti-HCC effect was
observed when Milciclib was combined with Sorafenib in an orthotopic model using human MHCC97-H

cells.

Table 2: Synergistic Effect of Milciclib and Sorafenib in an Orthotopic HCC Model [1]

Parameter Experimental Details & Findings

Model Orthotopic model in nude mice, implanted with human MHCC97-H HCC cells [1].
Tumor Serum levels of human a-fetoprotein (hAFP); good correlation with tumor growth
Monitoring [1].

Treatment Milciclib and Sorafenib, individually and in combination [1].

Efficacy Both drugs alone inhibited tumor growth; the combination produced remarkable

synergistic anti-HCC activity [1].

Mechanistic Combination therapy led to a synergistic downregulation of the c-Myc oncogene
Insight [1].

Detailed Experimental Protocols
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3.1. Protocol: In Vivo Dosing in TG221 Mice This protocol is adapted from the referenced study [1].

¢ Animal Model: Transgenic male TG221 mice (B6D2F2 background) overexpressing miR-221.

¢ HCC Induction: Administer one intraperitoneal (IP) injection of 7.5 mg/kg Diethylnitrosamine (DEN)
to 10-12 day old male pups.

¢ Randomization: At 20-30 weeks of age, when tumor incidence reaches 100%, randomize mice into
treatment and control groups based on pre-treatment MRI scans.

¢ Drug Formulation: Formulate Milciclib maleate in a suitable vehicle for oral gavage.

e Dosing Regimen:

Dose: 40 mg/kg Milciclib.

Route: Oral gavage.

Frequency: Twice daily (BID).

Duration: 10 consecutive days.

e Tumor Growth Monitoring: Perform Magnetic Resonance Imaging (MRI) with a 7.0 T Bruker

(e]

o

[¢]

[e]

Pharmascan before treatment initiation (for randomization) and after the 10-day treatment course to
assess tumor growth/regression.

3.2. Protocol: Cell-Based Combination Screening (MHCC97-H Cells) This protocol outlines the method

used to demonstrate synergistic effects in vitro [1].

e Cell Line: Human HCC cell line MHCC97-H.
e Cell Culture: Culture cells in DMEM/F12 medium supplemented with 10% FBS, 1% pen-strep, and
1% glutamax at 37°C in 5% CO2.
e Cell Proliferation Assay:
o Seed cells in rat collagen-coated 96-well plates at a density of 10,000 cells/well and culture for
24 hours.
o Treat cells with serial dilutions of Milciclib, Sorafenib, or their combinations in medium with 2%
FBS for 48 hours.
o Measure cell viability using WST-1 reagent. Incubate plates with the reagent and read
absorbance at 450 nm with a reference wavelength of 600 nm.
o Calculate IC50 values using software such as GraphPad Prism.
¢ Triplex Viability, Cytotoxicity & Apoptosis Assay:
o Seed MHCC97-H cells in collagen-coated 96-well plates as above.
o Treat with Milciclib and Sorafenib, alone and in combination, for 48 hours.
o Use the Promega ApoTox-Glo Triplex assay according to the manufacturer's instructions to
simultaneously measure:
= Viable cell number (GFF protease activity).
= Cytotoxicity (dead-cell protease activity).
= Apoptosis (Caspase-3/7 activation).
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Mechanism of Action and Signaling Pathways

The synergistic effect of Milciclib and Sorafenib is linked to a critical interaction at the level of the c-Myc
oncogene [1]. While each drug inhibits its respective primary targets, their combination leads to a marked
downregulation of c-Myc, a key driver of cell proliferation and tumor growth. The following diagram

illustrates the proposed mechanism of this synergy.

[ Milciclib j [ Sorafenib j
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Downregulation

Synergistic Tumor Suppression

Click to download full resolution via product page

Diagram: Proposed Mechanism for Milciclib and Sorafenib Synergy. Milciclib inhibits multiple CDKs,
disrupting cell cycle progression. Sorafenib inhibits tyrosine kinase receptors (TKI), impacting angiogenesis
and proliferation. The combination synergistically downregulates the c-Myc oncogene, leading to enhanced

tumor suppression [1].
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Experimental Workflow

The overall workflow for evaluating Milciclib in these studies, from in vitro screening to in vivo validation,

can be summarized as follows.
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Diagram: Experimental Workflow for Milciclib Evaluation. The research involves in vitro screening in HCC
cell lines, followed by validation in two complementary in vivo models (orthotopic and transgenic), and

culminates in mechanistic studies to understand the drug's effect [1].

Conclusion

The data obtained from the TG221 model and the orthotopic HCC model supports the potential of Milciclib
as a therapeutic agent for hepatocellular carcinoma. The observed synergistic effect with Sorafenib, mediated
through c-Myc downregulation, provides a strong rationale for exploring this combination in clinical settings
for advanced HCC patients. The protocols outlined herein can serve as a guide for researchers aiming to

replicate or build upon these preclinical studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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